molecular formula C14H18FNO5 B8139902 (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B8139902
M. Wt: 299.29 g/mol
InChI Key: WEICTNRFBRIIRB-NSHDSACASA-N
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Description

(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a fluorine atom on the aromatic ring, and a hydroxyl group at the para position relative to the fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Fluorine Atom: The aromatic ring is fluorinated using a suitable fluorinating agent, such as Selectfluor.

    Hydroxylation: The hydroxyl group is introduced at the para position relative to the fluorine atom using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemistry.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It may also serve as a probe for investigating the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate or a precursor to active pharmaceutical ingredients. Its unique structural features may impart specific biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its fluorinated aromatic ring and protected amino group make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid: Lacks the tert-butoxycarbonyl protecting group.

    (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Lacks the fluorine atom.

    (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Lacks the hydroxyl group.

Uniqueness

(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is unique due to the combination of the tert-butoxycarbonyl protecting group, the fluorine atom, and the hydroxyl group. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

(2S)-3-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEICTNRFBRIIRB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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